Muskone

olfactory receptor pharmacology OR5AN1 EC50

Muscone (CAS 541-91-3, 3-methylcyclopentadecan-1-one) is a 15-membered macrocyclic ketone with molecular formula C₁₆H₃₀O and molecular weight 238.41 g/mol. It is the primary odoriferous constituent of natural deer musk (Moschus moschiferus), occurring at 0.5–2% in the natural secretion.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 541-91-3
Cat. No. B1676871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuskone
CAS541-91-3
Synonyms3-methylcyclopentadecanone
DL-3-methylcyclopentadecanone
muscone
muscone, (+-)-
muskone
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCC1CCCCCCCCCCCCC(=O)C1
InChIInChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
InChIKeyALHUZKCOMYUFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in acetone, ethyl ether, and ethanol
very slightly
Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Muscone CAS 541-91-3: Macrocyclic Musk Procurement Baseline for Sourcing Scientists


Muscone (CAS 541-91-3, 3-methylcyclopentadecan-1-one) is a 15-membered macrocyclic ketone with molecular formula C₁₆H₃₀O and molecular weight 238.41 g/mol [1]. It is the primary odoriferous constituent of natural deer musk (Moschus moschiferus), occurring at 0.5–2% in the natural secretion [2]. Commercially supplied as a racemic mixture (±)-muscone, this compound exhibits a soft, sweet, powdery musk odor with warm animalic undertones and is recognized as one of the most important fixative ingredients in perfumery [3]. Its physicochemical profile includes a boiling point of 329.5 °C, vapor pressure of 0.041 Pa at 25 °C, and LogP of 6.33, which collectively underpin its exceptional tenacity and low-volatility performance as a base-note material [1].

Why Muscone CAS 541-91-3 Cannot Be Freely Substituted by Other Macrocyclic or Polycyclic Musks


Although Muscone belongs to the macrocyclic musk class, its 3-methyl substitution on the 15-membered ring creates a conformational landscape and receptor-interaction profile that is not replicated by close structural analogs such as cyclopentadecanone (Exaltone, which lacks the methyl group) or civetone (17-membered ring) [1]. The methyl group introduces a stereogenic center, yielding (R)- and (S)-enantiomers with measurably divergent olfactory potency and receptor activation efficacy at the human musk receptor OR5AN1 [2]. Even within the macrocyclic family, differences in ring size, substitution pattern, and conformational flexibility produce quantifiable disparities in vapor pressure, substantivity, odor detection threshold, and biodegradability that directly impact formulation performance, regulatory compliance, and procurement cost-benefit calculations [3]. The quantitative evidence below establishes where Muscone holds verifiable differentiation that generic substitution would forfeit.

Muscone CAS 541-91-3: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


OR5AN1 Receptor Activation Potency: Muscone vs. Cyclopentadecanone (Exaltone) — Direct Head-to-Head EC50 Comparison

In a direct head-to-head luciferase reporter gene assay in HEK293T cells expressing the human musk-recognizing olfactory receptor OR5AN1 (reference sequence), muscone activated the receptor with an EC50 of 11.45 µM, whereas the des-methyl analog cyclopentadecanone (Exaltone) required an EC50 of 19.96 µM to achieve equivalent activation [1]. This represents a 1.74-fold higher potency for muscone. The methyl group at position 3 of the macrocyclic ring is therefore not merely decorative; it confers a measurable potency advantage at the primary human musk receptor. Additional OR5AN1 haplotypes (L289F and G3R/L289F variants) showed consistent rank-order potency favoring muscone over cyclopentadecanone [1].

olfactory receptor pharmacology OR5AN1 EC50 structure-odor relationship macrocyclic musk potency

Chiral Discrimination at OR5AN1 and MOR215-1: (R)-Muscone Exhibits Superior Receptor Activation vs. (S)-Muscone

Muscone is chiral, and the enantiomers are not equivalent at the receptor level. At the human OR5AN1 receptor, l-muscone (levorotatory, corresponding to the unnatural (S)-enantiomer in synthetic racemate) showed an EC50 of 13.3 µM, while d-muscone (dextrorotatory, (R)-enantiomer, the natural form) showed an EC50 of 11.3 µM — a 1.18-fold difference [1]. More strikingly, at the mouse receptor MOR215-1, the enantioselectivity was far more pronounced: l-muscone EC50 = 0.63 µM vs. d-muscone EC50 = 2.2 µM, a 3.5-fold potency advantage for the l-enantiomer [1]. Qualitatively, (R)-muscone is described as 'a very nice musky note, rich and powerful,' whereas (S)-muscone is 'poor and less strong' [2]. The chiral selectivity of OR5AN1 for (R)- over (S)-muscone was independently confirmed by computational QM/MM modeling [3].

enantioselective olfaction chiral fragrance OR5AN1 MOR215-1 muscone enantiomer EC50

Fixative Substantivity: Muscone Demonstrates >400-Hour Tenacity on Smelling Strip, Outperforming Exaltone (320 Hours)

Muscone demonstrates tenacity exceeding 400 hours on a smelling strip, as reported by Firmenich and multiple independent fragrance ingredient databases . In contrast, the structurally related macrocyclic musk cyclopentadecanone (Exaltone, CAS 502-72-7) is reported with a persistence (persistenza) of 320 hours under comparable conditions [1]. This represents a minimum 25% longer substantivity for muscone. While substantivity measurements depend on specific experimental conditions (concentration, substrate, environmental factors), the >400-hour benchmark for muscone is consistently cited across technical datasheets and perfumery references as the reference standard for macrocyclic musk fixative performance .

fragrance fixative substantivity tenacity base note persistence smelling strip longevity

Vapor Pressure and Fixative Mechanism: Muscone (0.00025 Pa) Exhibits ~80-Fold Lower Vapor Pressure Than Muscenone (0.02 Pa), Enabling Superior Volatile Retention

The fixative power of macrocyclic musks is fundamentally governed by vapor pressure depression. Muscone exhibits a vapor pressure of 0.00025 Pa at 20–25 °C, which is among the lowest measured for any macrocyclic musk fixative [1]. By comparison, muscenone (an unsaturated macrocyclic musk analog) has a vapor pressure of 0.02 Pa at 20 °C — approximately 80 times higher [1]. In the context of Raoult's Law, lower vapor pressure correlates directly with slower evaporation kinetics and greater capacity to suppress the effective vapor pressure of co-formulated volatile top and middle notes through intermolecular dispersion interactions [1]. The RIFM safety assessment independently reports muscone vapor pressure as 0.00025 mm Hg (≈0.033 Pa) at 20 °C, confirming the low-volatility profile [2]. Cyclopentadecanone (Exaltone), with one fewer methyl group and lower molecular weight (224.38 vs. 238.41 g/mol), is predicted to have a higher vapor pressure, consistent with its shorter measured substantivity [3].

vapor pressure fixative mechanism Raoult's law macrocyclic musk fragrance evaporation

Biodegradability Advantage: Muscone Is Classified as Readily Biodegradable, in Contrast to Persistent Polycyclic Musk Alternatives (Galaxolide, Tonalide)

Muscone, as a macrocyclic musk, is classified as biodegradable and is commercially supplied as an EcoIngredient by DSM-Firmenich, produced via green synthesis . In contrast, polycyclic musks (PCMs) such as Galaxolide (HHCB, CAS 1222-05-5) and Tonalide (AHTN, CAS 21145-77-7) — the most widely used synthetic musk alternatives by volume due to their low cost — are documented as not readily biodegradable in sewage treatment plants, leading to bioaccumulation in aquatic ecosystems and detection in human breast milk [1][2]. The Perfumer & Flavorist industry review notes that 'macrocyclic musks currently have the best potential for replacement of PCMs,' although 'the low cost and performance of PCMs makes large-scale replacement a formidable task' [2]. Muscone and its structural analog civetone are explicitly noted as biodegradable and less allergenic than synthetic nitro musks . This environmental fate differential has direct implications for regulatory compliance in jurisdictions with increasingly stringent restrictions on persistent, bioaccumulative fragrance ingredients.

biodegradation environmental persistence polycyclic musk macrocyclic musk green chemistry OECD 301

Cytochrome P450 Induction: Muscone Uniquely Induces Hepatic Drug-Metabolizing Enzymes at Pharmacologically Relevant Doses — A Property Not Shared by Simple Macrocyclic Ketone Analogs

Muscone induces hepatic microsomal cytochrome P450 content and associated drug-metabolizing enzyme activities in rats at oral doses of 75 and 150 mg/kg, with the induction pattern resembling that of the prototype enzyme inducer phenobarbital [1]. Specifically, cytochrome P450 content, aminopyrine N-demethylase activity, aniline hydroxylase activity, and δ-aminolevulinic acid (ALA) synthetase activity were all significantly increased compared to vehicle-treated controls in both male and female rats [1]. In vivo, muscone significantly shortened pentobarbital-induced sleep time in mice and increased the urinary excretion of norantipyrine (an antipyrine metabolite), confirming functional metabolic induction [1][2]. This pharmacological property is distinct from the purely olfactory function of muscone and is not documented for the des-methyl analog cyclopentadecanone (Exaltone) or other simple macrocyclic ketones. The CYP induction property underpins muscone's traditional use in Chinese medicine formulations for cardiovascular and cerebrovascular indications, where it has been shown to improve cardiac function post-myocardial infarction and exert anti-inflammatory effects via NF-κB and NLRP3 inflammasome inhibition [3].

cytochrome P450 induction drug metabolism pharmacokinetics hepatic enzyme traditional Chinese medicine phenobarbital-like induction

Muscone CAS 541-91-3: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Tenacity Fine Fragrance Base Note Where >400-Hour Substantivity Is Required

Perfumers formulating luxury fine fragrances requiring exceptional base-note longevity should specify muscone based on its substantivity exceeding 400 hours on a smelling strip, which outperforms cyclopentadecanone (Exaltone, 320 hours) by ≥25% [1]. Its vapor pressure of 0.00025 Pa — approximately 80-fold lower than muscenone — ensures slow, controlled release of volatile top and heart notes through thermodynamic vapor pressure suppression, making it the fixative of choice for compositions where 8–12+ hour skin longevity is a performance requirement [2]. The soft, sweet, powdery odor profile with clean animalic undertones provides olfactory character that polycyclic musks cannot replicate without introducing regulatory persistence concerns [3].

Enantiopure (R)-Muscone Procurement for Receptor-Level Potency Optimization

For applications where olfactory potency per unit mass directly impacts formulation cost, procurement of enantiopure (R)-muscone (CAS 10403-00-6) rather than racemic (±)-muscone (CAS 541-91-3) may be justified by the 1.18-fold higher OR5AN1 receptor activation potency and the qualitatively superior odor description as 'rich and powerful' vs. 'poor and less strong' for the (S)-enantiomer [1]. However, the relatively modest enantiomeric discrimination of muscone compared to other chiral odorants means that procurement of racemic material remains the cost-effective default for most fragrance applications, with enantiopure material reserved for premium formulations or research into chiral olfactory mechanisms [1].

Pharmaceutical-Grade Muscone for Cardiovascular and Anti-Inflammatory Research Applications

Muscone's demonstrated in vivo cytochrome P450 induction at 75–150 mg/kg, coupled with its NF-κB and NLRP3 inflammasome inhibitory activity and documented cardioprotective effects in mouse myocardial infarction models, supports its procurement for pharmacological research in ischemic heart disease, cerebral ischemia-reperfusion injury, and inflammatory disorders [1]. Notably, this bioactive profile is not shared by the des-methyl analog cyclopentadecanone, making muscone the specified compound for studies investigating the therapeutic mechanisms of traditional musk-based formulations . Researchers should verify enantiomeric composition of procured material, as R-muscone and S-muscone show differential cardiac toxicity in zebrafish embryo models, with R-muscone exhibiting higher toxicity at equivalent concentrations [2].

Regulatory-Compliant Fragrance Formulation Under REACH and Sustainability Mandates

In fragrance formulations destined for the EU market under REACH regulation, or for brands with published sustainability commitments, muscone's biodegradable profile offers a quantifiable regulatory risk advantage over polycyclic musks (Galaxolide, Tonalide), which are documented as environmentally persistent and bioaccumulative [1]. Muscone is commercially available as a green-synthesis, EcoIngredient-certified product from DSM-Firmenich [2]. The RIFM safety assessment has cleared muscone across all human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity, and environmental safety) using target data and read-across, providing a comprehensive regulatory dossier that simplifies downstream compliance documentation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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